(1-Ethylcyclopentyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethylcyclopentyl)methanol is an organic compound with the molecular formula C8H16O. It is a secondary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to an ethyl group and a cyclopentyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Ethylcyclopentyl)methanol can be synthesized through several methods. One common approach involves the reduction of (1-Ethylcyclopentyl)ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: (1-Ethylcyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to (1-Ethylcyclopentyl)ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can convert it to (1-Ethylcyclopentyl)methane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products:
Oxidation: (1-Ethylcyclopentyl)ketone.
Reduction: (1-Ethylcyclopentyl)methane.
Substitution: (1-Ethylcyclopentyl)chloride or (1-Ethylcyclopentyl)bromide.
Scientific Research Applications
(1-Ethylcyclopentyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies involving cell signaling and metabolic pathways.
Medicine: Research explores its potential as a precursor for drug development.
Mechanism of Action
The mechanism of action of (1-Ethylcyclopentyl)methanol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and interact with enzymes and receptors in biological systems. These interactions can influence cell signaling pathways and metabolic processes, making it a valuable compound for research in biochemistry and pharmacology .
Comparison with Similar Compounds
Cyclopentanol: Another secondary alcohol with a cyclopentyl ring but without the ethyl group.
(1-Methylcyclopentyl)methanol: Similar structure but with a methyl group instead of an ethyl group.
Cyclohexanol: A secondary alcohol with a cyclohexyl ring.
Uniqueness: (1-Ethylcyclopentyl)methanol is unique due to the presence of both an ethyl group and a cyclopentyl ring, which can influence its chemical reactivity and physical properties. This structural uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C8H16O |
---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(1-ethylcyclopentyl)methanol |
InChI |
InChI=1S/C8H16O/c1-2-8(7-9)5-3-4-6-8/h9H,2-7H2,1H3 |
InChI Key |
GLJSDRXLFVQXQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.